molecular formula C20H19F2N3O B5903102 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Cat. No. B5903102
M. Wt: 355.4 g/mol
InChI Key: JXZGJTKLMCDBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as DFB, is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been synthesized using various methods.

Mechanism of Action

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one binds to the DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various effects on the brain, including increased motivation, euphoria, and addiction. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have a high affinity for the DAT, making it a potent inhibitor of dopamine reuptake.
Biochemical and Physiological Effects:
8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased motivation and euphoria. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have antidepressant effects, reducing symptoms of depression in animal models.

Advantages and Limitations for Lab Experiments

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several advantages for lab experiments. It is a potent and selective inhibitor of the DAT, making it a useful tool for studying the role of dopamine in various neurological disorders. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is also easy to synthesize and has high purity and yield. However, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has some limitations for lab experiments. It is not very water-soluble, making it difficult to administer to animals. Additionally, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has a short half-life, requiring frequent dosing.

Future Directions

There are several future directions for the study of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. One direction is to study the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurotransmitters in the brain, such as serotonin and norepinephrine. Another direction is to study the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, future studies could focus on developing more water-soluble forms of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one and investigating the potential use of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound with potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the DAT, leading to increased dopamine levels in the brain. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several advantages for lab experiments, including its high purity and yield. However, it also has some limitations, such as its low water solubility and short half-life. Future studies could focus on investigating the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurotransmitters and neurological disorders, as well as developing more water-soluble forms of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one.

Synthesis Methods

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been synthesized using various methods, including the reaction of 3,5-difluorobenzylamine with 1,3,8-trichloroacetylspiro[4.5]decane-2,4-dione in the presence of a base. Another method involves the reaction of 3,5-difluorobenzylamine with 1,3,8-triketo-2,4-dioxaspiro[4.5]decane in the presence of a base. Both methods yield 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one with high purity and yield.

Scientific Research Applications

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, depression, and addiction.

properties

IUPAC Name

8-[(3,5-difluorophenyl)methyl]-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-16-10-14(11-17(22)12-16)13-25-8-6-20(7-9-25)19(26)23-18(24-20)15-4-2-1-3-5-15/h1-5,10-12H,6-9,13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGJTKLMCDBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=N2)C3=CC=CC=C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.